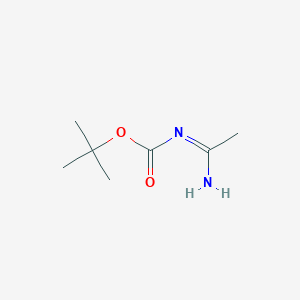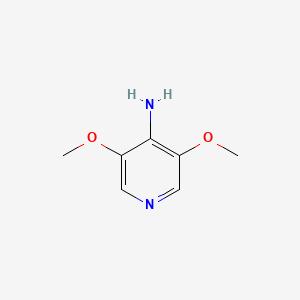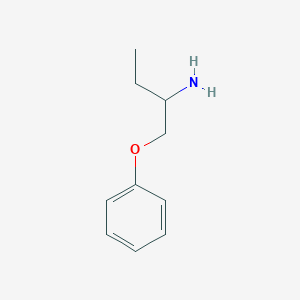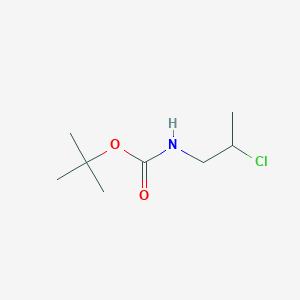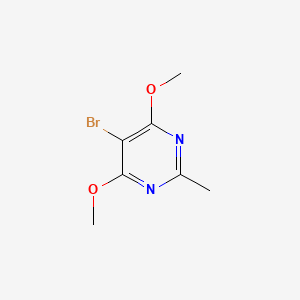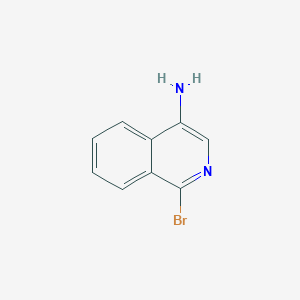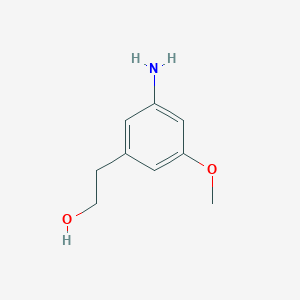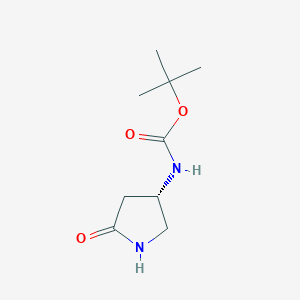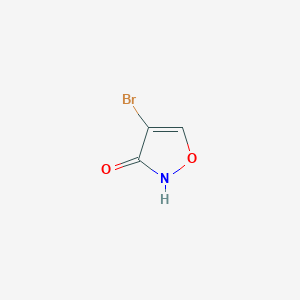![molecular formula C8H7BrN2 B1521432 3-ブロモ-4-メチル-1H-ピロロ[2,3-b]ピリジン CAS No. 802264-75-1](/img/structure/B1521432.png)
3-ブロモ-4-メチル-1H-ピロロ[2,3-b]ピリジン
説明
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん治療:FGFR阻害
3-ブロモ-4-メチル-1H-ピロロ[2,3-b]ピリジン: 誘導体は、線維芽細胞増殖因子受容体(FGFR)の強力な阻害剤として同定されています 。FGFRは、さまざまな種類の腫瘍において重要な役割を果たしており、それを標的とすることはがん治療のための有望な戦略です。 例えば、誘導体である化合物4hは、強力なFGFR阻害活性を示し、乳がん細胞の増殖と遊走に対して有効性を示しました .
肝細胞がんの治療
これらの誘導体は、Hep3B細胞(肝細胞がん細胞株)に対して強力な抗増殖活性を示すことも示されています 。これは、FGFR4が重要な役割を果たしている肝がんの治療における潜在的な応用を意味します。
抗転移アプリケーション
3-ブロモ-4-メチル-1H-ピロロ[2,3-b]ピリジンから誘導された化合物は、がん細胞の遊走と浸潤を有意に阻害することが報告されています 。この抗転移特性は、がんの拡散を阻止し、患者の予後を改善するために不可欠です。
ヒト好中球エラスターゼ阻害
研究によると、1H-ピロロ[2,3-b]ピリジン誘導体は、ヒト好中球エラスターゼ(HNE)の阻害剤として機能することができます 。HNEは、さまざまな炎症性疾患に関与しており、その阻害は慢性閉塞性肺疾患(COPD)などの病状の治療に有益です。
キナーゼ阻害活性
3-ブロモ-4-メチル-1H-ピロロ[2,3-b]ピリジンの構造は、キナーゼ阻害剤の開発に使用されてきました 。キナーゼは、細胞内のシグナル伝達経路において重要な役割を果たす酵素であり、その調節不全は、がんを含む多くの疾患に関連付けられています。
抗菌および抗真菌特性
3-ブロモ-4-メチル-1H-ピロロ[2,3-b]ピリジンに直接関連していませんが、その構造類似体であるピロロピラジン誘導体は、抗菌および抗真菌活性を示しています 。これは、感染症の治療のために化合物を改変する可能性を示唆しています。
創薬およびリード最適化
1H-ピロロ[2,3-b]ピリジン骨格は、創薬研究のための魅力的な構造と考えられています 。その誘導体の低分子量と強力な生物活性により、医薬品開発における有望なリードとなっています。
実験的および調査段階の薬物開発
いくつかの1H-ピロロ[2,3-b]ピリジン誘導体は、研究の異なる段階にあり、一部は実験薬として分類され、一部は調査薬として分類されています 。これは、化合物が進行中の薬物開発における関連性を強調しています。
作用機序
Target of Action
The primary targets of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s potent activities against FGFR1, FGFR2, and FGFR3
Biochemical Pathways
The compound affects the FGFR signaling pathway. Normally, this pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of fgfr family members is associated with the progression and development of several cancers .
Result of Action
The compound’s action results in the inhibition of FGFRs, leading to a decrease in cell proliferation and an increase in apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently blocking downstream signaling pathways. This interaction is essential for its potential therapeutic applications in cancer treatment, where abnormal FGFR signaling is often implicated.
Cellular Effects
The effects of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, particularly the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival. Additionally, 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of FGFRs by occupying the ATP-binding site, thereby preventing the phosphorylation of tyrosine residues on the receptor . This inhibition disrupts the activation of downstream signaling cascades, leading to reduced cell proliferation and increased apoptosis. The compound’s ability to modulate gene expression further enhances its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods . Its degradation products and long-term effects on cellular function require further investigation. In vitro studies have shown that prolonged exposure to 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis, suggesting potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can influence metabolic flux and alter the levels of key metabolites within cells, impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its therapeutic potential.
特性
IUPAC Name |
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVLQFYLNHUDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667583 | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802264-75-1 | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B1521351.png)

